HDAC6 Isoform Selectivity Profile: 192-Fold Preference Over HDAC1
This compound exhibits a pronounced selectivity window for HDAC6 over HDAC1. In a standardized fluorescent HDAC assay at pH 8.0, the IC50 for HDAC6 was 124 nM, compared to 23,800 nM for HDAC1—representing a 192-fold selectivity ratio [1]. The IC50 for HDAC8 was 1,920 nM (15.5-fold selectivity for HDAC6 over HDAC8) [1]. This contrasts sharply with the non-selective reference compound Entinostat and with other analogs in the quinoline-benzamide series that show pan-HDAC activity (e.g., Compound 10a from Omidkhah et al. 2022, which demonstrated comparable potency across HDAC1 and HDAC3 [2]).
| Evidence Dimension | HDAC isoform selectivity (IC50) |
|---|---|
| Target Compound Data | HDAC6 IC50 = 124 nM; HDAC8 IC50 = 1,920 nM; HDAC1 IC50 = 23,800 nM |
| Comparator Or Baseline | Within-compound isoform comparison; Class reference Entinostat (pan-HDAC inhibitor); Omidkhah Compound 10a (HDAC1/3 dual inhibitor with IC50 values in low micromolar range for both isoforms) |
| Quantified Difference | 192-fold selectivity HDAC6/HDAC1; 15.5-fold selectivity HDAC6/HDAC8 |
| Conditions | Fluorescently-labeled acetylated lysine substrate; pH 8.0; recombinant human HDAC enzymes |
Why This Matters
This selectivity profile enables researchers to dissect HDAC6-specific biological functions without confounding pan-HDAC inhibition, making this compound a differentiated tool for epigenetic target validation studies.
- [1] BindingDB Entry BDBM218214 (US9249087, Compound 53). Affinity Data: HDAC1 IC50=2.38E+4 nM, HDAC6 IC50=124 nM, HDAC8 IC50=1.92E+3 nM. Assay: fluorescently-labeled acetylated lysine substrate, pH 8.0. View Source
- [2] Omidkhah N, Hadizadeh F, Abnous K, Ghodsi R. Synthesis, structure activity relationship and biological evaluation of a novel series of quinoline–based benzamide derivatives as anticancer agents and histone deacetylase (HDAC) inhibitors. Journal of Molecular Structure. 2022;1267:133599. View Source
